Dicyclopentenyloxyethyl methacrylate

Reactive Diluent Viscosity Reduction UV-Curable Coatings

Formulators of anaerobic adhesives face persistent odor and brittleness issues with conventional cycloaliphatic methacrylates. DCPEMA (CAS 68586-19-6) overcomes these limitations through its unique oxyethyl spacer architecture: • Low-odor, low-volatility profile for industrial hygiene compliance. • Superior flexibility vs. DCPMA, preventing shock rupture in threadlocking and retaining compounds. • Viscosity of 15-25 mPa·s for rheology tuning without non-reactive thickeners. • Excellent metal adhesion and chemical/water resistance in UV coatings, inks, and acrylic resins.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 68586-19-6
Cat. No. B1592212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentenyloxyethyl methacrylate
CAS68586-19-6
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2
InChIInChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3
InChIKeyJMIZWXDKTUGEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentenyloxyethyl Methacrylate (CAS 68586-19-6): A Monofunctional Cycloaliphatic Methacrylate for UV-Curable and Anaerobic Formulations


Dicyclopentenyloxyethyl methacrylate (DCPEMA, CAS 68586-19-6) is a monofunctional methacrylate monomer characterized by a rigid, bulky dicyclopentenyloxyethyl group attached to a polymerizable methacrylate moiety . This structure confers a unique combination of low odor, low volatility, low toxicity, and low shrinkage upon cure, making it a valuable reactive diluent and modifier in UV/EB-curable coatings, inks, and adhesives, as well as in anaerobic adhesive formulations [1]. Its physical properties include a viscosity of approximately 15-25 mPa·s at 25°C and a density of ~1.07 g/cm³ .

Monofunctional cycloaliphatic methacrylate for UV/EB-curable and anaerobic systems
Selected for low odor, low volatility, and low shrinkage cure profile
Reactive diluent with moderate viscosity (15–25 mPa·s reported baseline)

Why Direct Substitution of Dicyclopentenyloxyethyl Methacrylate with Other Cycloaliphatic Methacrylates Is Problematic


While several cycloaliphatic methacrylates exist, DCPEMA possesses a distinct molecular architecture that directly influences key performance attributes. The presence of both a rigid dicyclopentenyl ring and a flexible oxyethyl spacer distinguishes it from analogs like isobornyl methacrylate (IBOMA), which lacks this spacer, or dicyclopentenyl methacrylate (DCPMA), which lacks the ether linkage . This structural difference is critical; it allows DCPEMA to uniquely function as an effective anaerobic monomer, whereas close analogs like 5,6-dihydrodicyclopentadienol methacrylate have been documented to produce seals that are brittle, subject to shock rupture, and possess a persistent, objectionable odor—deficiencies that DCPEMA-based compositions were designed to overcome [1]. Consequently, simple substitution can lead to significant changes in viscosity, shrinkage, flexibility, odor profile, and anaerobic curing behavior, directly impacting formulation stability and end-use performance [1].

Target
DCPEMA
Contains flexible oxyethyl spacer and rigid dicyclopentenyl ring
Potential Substitute
Isobornyl Methacrylate (IBOMA)
Lacks spacer; may shift viscosity and wetting profile significantly
Target
DCPEMA
Designed for low-odor anaerobic curing with flexible seals
Potential Substitute
5,6-Dihydrodicyclopentadienol Methacrylate
Reported to produce brittle seals with objectionable odor
Target
DCPEMA
Oxyethyl spacer may improve flexibility and impact resistance
Potential Substitute
Dicyclopentenyl Methacrylate (DCPMA)
Absence of ether linkage may result in higher rigidity

Quantitative Differentiation of Dicyclopentenyloxyethyl Methacrylate: Evidence for Scientific Selection


Viscosity and Flow: DCPEMA vs. Isobornyl Methacrylate (IBOMA) in Reactive Diluent Applications

As a reactive diluent, DCPEMA exhibits a significantly higher intrinsic viscosity compared to the commonly used cycloaliphatic methacrylate, Isobornyl Methacrylate (IBOMA). This difference, on the order of a 2- to 3-fold increase, directly impacts formulation rheology, with DCPEMA contributing more body and requiring a different approach to achieve low-viscosity, high-solids formulations [1].

Viscosity vs. IBOMA
Cross-study comparable
DCPEMA viscosity is 2.1x to 3.6x higher than IBOMA
Reported rheology context: direct substitution may require reformulation
Neat monomer measurement at 25°C
Reactive Diluent Viscosity Reduction UV-Curable Coatings

Odor and Toxicity Profile: DCPEMA's Distinct Advantage Over 5,6-Dihydrodicyclopentadienol Methacrylate in Anaerobic Adhesives

A key differentiator for DCPEMA in anaerobic adhesive and sealant applications is its improved odor and toxicity profile compared to earlier cycloaliphatic methacrylates. Patent literature explicitly identifies that the use of 5,6-dihydrodicyclopentadienol methacrylate results in compositions with a 'quite characteristic, pervasive, persistent, and objectionable' odor and forms brittle seals [1]. In contrast, DCPEMA was developed to overcome these limitations, providing a low odor, low volatility, and low toxicity alternative while maintaining anaerobic curing capability [1].

Odor & Toxicity Profile
Head-to-head
Low odor, low volatility, low toxicity vs. objectionable odor alternative
Supports industrial hygiene selection for anaerobic adhesives
Qualitative patent disclosure context
Anaerobic Adhesives Industrial Hygiene Odor Control

Flexibility and Impact Resistance: The Role of the Oxyethyl Spacer Compared to Dicyclopentenyl Methacrylate (DCPMA)

The structural inclusion of an oxyethyl spacer in DCPEMA, which is absent in dicyclopentenyl methacrylate (DCPMA), is reported to confer improved energy absorption and flexibility to the resulting polymers. Technical literature notes that polymers containing DCPEMA are 'able to absorb and disperse energy better when it is impacted by external force' . This is a direct consequence of the increased chain mobility provided by the spacer, differentiating it from the more rigid, higher Tg polymers typically derived from DCPMA .

Flexibility & Impact
Data to verify
Reported better energy absorption and dispersion upon impact
Class-level inference: may support toughness screening vs. rigid DCPMA
Qualitative property; confirm with formulation testing
Polymer Flexibility Impact Resistance Copolymer Design

Optimal Scientific and Industrial Use Cases for Dicyclopentenyloxyethyl Methacrylate (CAS 68586-19-6) Based on Quantitative Differentiation


Formulating Low-Odor, Low-Toxicity Anaerobic Adhesives and Threadlockers

DCPEMA is specifically selected for anaerobic adhesive formulations where a low-odor, low-volatility, and low-toxicity profile is critical for industrial hygiene and user acceptance [1]. It overcomes the objectionable odor and brittleness associated with earlier cycloaliphatic methacrylates like 5,6-dihydrodicyclopentadienol methacrylate [1]. This makes it ideal for threadlocking compounds, retaining compounds, and sealing compositions used in manufacturing and maintenance environments.

UV/EB-Curable Coatings Requiring Higher Inherent Viscosity and Wetting

Unlike the low-viscosity reactive diluent IBOMA (~7 mPa·s), DCPEMA's higher viscosity (15-25 mPa·s) provides a valuable rheology-tuning tool for formulators [2]. It is the preferred choice when a formulation needs more body or improved substrate wetting without resorting to non-reactive thickeners, making it suitable for overprint varnishes, UV inks, and certain spray-applied coatings.

Coatings and Adhesives Demanding Improved Flexibility and Impact Resistance

For applications where the cured film must withstand impact and flexing without cracking, DCPEMA is advantageous over its more rigid analog, DCPMA . The oxyethyl spacer in DCPEMA imparts flexibility and energy-absorbing characteristics to the polymer network . This makes it a strong candidate for flexible coatings on plastics, leather finishes, and impact-resistant adhesives.

Modifier for Acrylic Resins to Enhance Adhesion and Chemical Resistance

DCPEMA is widely employed as a functional monomer modifier in acrylic resin synthesis. Its incorporation is known to improve the final material's adhesion to various substrates and enhance its chemical and water resistance . This application is supported by its use in advanced coatings for automotive, electronic, and industrial maintenance where durability against environmental and chemical exposure is paramount .

Application
Selection Property
Validation Focus
Low-odor anaerobic adhesives and threadlockers
Low odor, volatility, and toxicity profile
Anaerobic cure and seal flexibility
UV/EB-curable coatings with higher inherent viscosity
Moderate baseline viscosity (15–25 mPa·s)
Rheology and wetting without added thickeners
Coatings and adhesives requiring improved flexibility
Oxyethyl spacer for energy absorption
Impact resistance and flexibility testing
Acrylic resin modifier for enhanced durability
Adhesion and chemical resistance contribution
Substrate adhesion and environmental exposure testing

Technical Documentation Hub

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38 linked technical documents
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